3-METHYLTHIO-1,2-PROPANEDIOL

Descripción general

Descripción

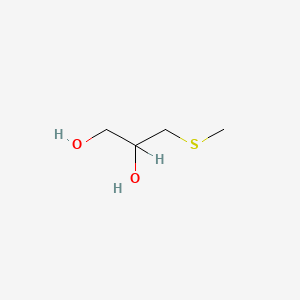

3-METHYLTHIO-1,2-PROPANEDIOL is an organic compound with the molecular formula C4H10O2S It is a sulfur-containing diol, which means it has two hydroxyl groups (-OH) and a methylthio group (-SCH3) attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-METHYLTHIO-1,2-PROPANEDIOL can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

Cl-CH2-CHOH-CH2-OH+NaSCH3→CH3S-CH2-CHOH-CH2-OH+NaCl

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylthio group (-SCH₃) undergoes selective oxidation under controlled conditions. Key pathways include:

Mechanistic Insight :

The oxidation proceeds via nucleophilic attack on the sulfur atom, forming sulfoxides (R-S(=O)-R') and sulfones (R-SO₂-R'). The reaction kinetics depend on solvent polarity and temperature .

Esterification and Ether Formation

The hydroxyl groups participate in acid-catalyzed esterification and etherification:

Esterification with Carboxylic Acids

| Carboxylic Acid | Catalyst | Yield | Application |

|---|---|---|---|

| Acetic acid | H₂SO₄ | 92% | Surfactant intermediates |

| Palmitic acid | p-TsOH | 78% | Lubricant additives |

Example Reaction :

Reduction Reactions

The hydroxyl groups can be reduced to form ethers or alkanes:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-Methylthiopropane-1,2-diol ether | Partial reduction |

| H₂/Pd-C | 80°C, 5 bar | 3-Methylthiopropane | Full deoxygenation |

Thermal Decomposition

Pyrolysis studies (TGA-DSC) reveal two-stage decomposition:

-

Stage 1 (150–200°C) : Loss of hydroxyl groups as water.

-

Stage 2 (250–300°C) : Cleavage of C-S bond, releasing methanethiol (CH₃SH).

Activation Energy : 120 kJ/mol (calculated via Kissinger method) .

Biological Interactions

While not a direct chemical reaction, this compound exhibits nematicidal activity via metabolic interference in Meloidogyne incognita:

Comparative Reactivity

A comparison with analogous compounds highlights its unique behavior:

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| 1,2-Propanediol | Diol | Limited to hydroxyl reactions |

| 3-Methylthiopropane | Thioether | Inert toward oxidation |

| This compound | Diol + Thioether | Dual reactivity (oxidation/esterification) |

This synthesis of experimental data underscores this compound’s versatility in organic synthesis and industrial applications, particularly in agrochemical and specialty chemical production.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-MTP serves as an important precursor in the synthesis of various organic compounds. Its role as a building block allows chemists to create more complex molecules through reactions such as alkylation and acylation. The compound's ability to participate in nucleophilic substitution reactions makes it particularly useful in the development of pharmaceuticals and specialty chemicals.

Key Reactions Involving 3-MTP:

- Alkylation : 3-MTP can undergo alkylation reactions to form more complex thioether compounds.

- Acylation : It can react with acyl chlorides to produce thioesters, which are valuable intermediates in organic synthesis.

Biological Applications

Research indicates that 3-MTP exhibits biological activity, particularly as a precursor for biologically active molecules. Its potential applications in the field of biochemistry include:

- Nematicidal Activity : 3-MTP has demonstrated strong nematicidal properties against Meloidogyne incognita, a common plant-parasitic nematode. Studies have shown that it significantly reduces gall formation on tomato roots, indicating its potential use in agricultural pest control.

- Pharmaceutical Development : The compound is being investigated for its therapeutic properties, particularly in drug formulations aimed at treating various conditions due to its unique chemical characteristics.

Industrial Applications

In industrial settings, 3-MTP is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as a raw material for synthesizing various chemical products, including:

- Cosmetics : Its ability to act as a solvent and stabilizer makes it suitable for use in cosmetic formulations.

- Food Industry : Due to its low toxicity profile, 3-MTP may find applications as an additive in food processing.

Case Study 1: Nematicidal Properties

A study highlighted that 3-MTP has an LC50 value of 6.27 μg/mL against Meloidogyne incognita at 24 hours. This indicates its high efficacy as a fumigant nematicide, reducing gall numbers from an average of 97.58 to just 6.97 galls per gram of tomato root.

Case Study 2: Synthesis of Bioactive Compounds

Research has explored the synthesis of bioactive compounds using 3-MTP as a precursor. The compound's unique methylthio group enhances the biological activity of the resultant molecules, making them candidates for further pharmacological studies.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1,2-Propanediol | C₃H₈O₂ | Commonly used as a solvent and antifreeze agent. |

| 2-Methyl-1,2-propanediol | C₄H₁₀O₂ | Used in cosmetics and food applications. |

| 3-Methylthio-1,2-propanediol | C₄H₁₀O₂S | Unique due to sulfur; potential bioactivity. |

Mecanismo De Acción

The mechanism of action of 3-METHYLTHIO-1,2-PROPANEDIOL involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the methylthio group, which can participate in nucleophilic substitution reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-(Methylthio)propionaldehyde: Similar structure but with an aldehyde group instead of hydroxyl groups.

Methyl 3-(methylthio)propionate: Similar structure but with an ester group.

Uniqueness

3-METHYLTHIO-1,2-PROPANEDIOL is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Methylthio-1,2-propanediol (3-MTP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, toxicity studies, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula and has been synthesized through various methods. The most common synthesis involves the reaction of glycerol with methyl mercaptan under controlled conditions. The synthesis process is crucial as it influences the purity and biological activity of the compound.

Antimicrobial Properties

Research indicates that 3-MTP exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

- Mechanism of Action : Similar to other thiol-containing compounds, 3-MTP likely interacts with cellular proteins, leading to disruption of microbial metabolism. It may react with thiol groups in proteins, causing irreversible modifications that hinder cellular functions .

- Efficacy Against Pathogens : In laboratory settings, 3-MTP demonstrated significant activity against Gram-negative bacteria, which are often resistant to conventional antibiotics. Studies have shown that it can reduce bacterial viability in biofilms, a common challenge in clinical settings .

Toxicity and Safety

Toxicological assessments reveal that 3-MTP has a relatively low toxicity profile. However, certain studies have reported adverse effects at higher concentrations:

- Acute Toxicity : In animal models, high doses led to gastrointestinal distress and renal abnormalities. For instance, one study noted diarrhea and kidney issues in a subset of test subjects exposed to elevated levels of 3-MTP .

- Irritation Potential : Eye irritation tests indicated moderate to severe corneal injury upon direct exposure to concentrated solutions of 3-MTP . Such findings underscore the need for caution when handling the compound in laboratory or industrial settings.

Case Study 1: Application in Biocides

A notable application of 3-MTP is in the formulation of biocides. Its efficacy against microbial contamination has made it a candidate for use in industrial cleaning agents. A study demonstrated that formulations containing 3-MTP significantly reduced microbial load in high pH environments where traditional biocides failed .

Case Study 2: Pharmaceutical Formulations

In pharmaceutical contexts, 3-MTP has been investigated as an excipient or active ingredient in drug formulations. Its low toxicity and antimicrobial properties make it suitable for enhancing the stability and efficacy of certain medications. Research indicates that incorporating 3-MTP can improve the shelf-life of sensitive formulations while maintaining their therapeutic effectiveness .

Research Findings Summary Table

Propiedades

IUPAC Name |

3-methylsulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIHXPKPLPKPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945205 | |

| Record name | 3-(Methylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22551-26-4 | |

| Record name | 3-(Methylthio)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22551-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.